molecular formula C10H12N2 B1319214 6-Tert-butylpyridine-3-carbonitrile CAS No. 56029-45-9

6-Tert-butylpyridine-3-carbonitrile

Cat. No. B1319214
CAS RN: 56029-45-9
M. Wt: 160.22 g/mol
InChI Key: JHHURKBLEGFPPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-tert-butylpyridine-3-carbonitrile involves various methods. Researchers have explored attaching tert-butyl (t-Bu) groups to specific cysteines in proteins or protein fragments using reagents such as 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), t-Bu iodoacetamide, or t-Bu acrylate. These t-Bu-tagged proteins can be incorporated into complexes on nanodiscs, allowing the study of large biomolecular assemblies even at low micromolar concentrations .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a tert-butyl group attached at the 6-position and a cyano group (CN) at the 3-position. The tert-butyl group enhances solubility and mobility, making it useful for NMR studies of macromolecular complexes .

Scientific Research Applications

1. Synthesis and Chemical Interactions

6-Tert-butylpyridine-3-carbonitrile is involved in various chemical synthesis processes. Singh et al. (2016) describe its role in the microwave-directed synthesis of teraryls through a ring transformation reaction, highlighting its potential in efficient and simple synthetic methods (Singh et al., 2016). Additionally, Dong et al. (2010) report its use in the tandem Michael addition/imino-nitrile cyclization synthesis of specific pyridine-carbonitriles (Dong et al., 2010).

2. Surface Chemistry and Material Science

This compound plays a significant role in material science, particularly in the surface chemistry of solar cells. Boschloo et al. (2006) investigate the effect of a related compound, 4-tert-butylpyridine, on the performance of dye-sensitized TiO2 solar cells (Boschloo et al., 2006). Xiong et al. (2008) further explore its adsorption on TiO2 surfaces in dye-sensitized solar cells, which is crucial for improving cell efficiency (Xiong et al., 2008).

3. Inorganic Chemistry and Catalysis

In the field of inorganic chemistry, its derivatives are used as catalysts. Smieja et al. (2010) discuss a Re(bipy-tBu)(CO)3Cl complex, where bipy is a derivative of tert-butylpyridine, showing improved catalytic activity for carbon dioxide reduction (Smieja et al., 2010). This highlights its potential in environmental applications, particularly in carbon capture technologies.

Safety and Hazards

As with any chemical, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for handling, storage, and disposal guidelines .

Mechanism of Action

properties

IUPAC Name

6-tert-butylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHURKBLEGFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598714
Record name 6-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56029-45-9
Record name 6-(1,1-Dimethylethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56029-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-cyanopyridine (10 g, 96 mmol), trimethylacetic acid (9.8 g, 96 mmol) and silver nitrate (1.63 g, 9.6 mmol) in 10% aqueous sulfuric acid (100 ml) at 70° C. was added dropwise a solution of ammonium peroxodisulfate (21.9 g, 96 mmol) in water (120 ml). After complete addition the mixture was stirred at 70° C. for 2 hours. The mixture was cooled and basified by the addition of 33% aqueous NH4OH, and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (100 ml), dried (Na2SO4) and evaporated to give the title compound (15.6 g, 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Pivalic acid (144 mol, 5 eq) and AgNO3 (3.76 mmol, 0.13 eq) are added to a suspension of the 3-cyanopyridine (29 mmol, 1 eq) in 40 ml H2O. The mixture is stirred for 20 min after which is added 60 ml of a 10% H2SO4 solution. The reaction is stirred for a further 20 min then heated to 70° C. An aqueous solution of (NH4)2S2O8 (8.6 mmol, 1.3 eq) is added dropwise over 30 minutes and the heating is continued for 2 hours or until completion by TLC. After cooling the in ice, 2 N NaOH is added and the reaction is extracted 3 times with ethyl acetate, dried over Na2SO4, filtered and concentration. Purification is performed on silica gel with ethyl acetate/hexanes.
Quantity
144 mol
Type
reactant
Reaction Step One
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.76 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
8.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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